5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-nitro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)10-7-4-6-5(9(7)10)2-1-3-8(6)12(15)16/h1-3,7,9-10H,4H2,(H,13,14) |
InChI Key |
NBBLBAZFTMEAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Indene Derivatives
A common approach to synthesize the cyclopropa[a]indene core is via cyclopropanation of an indene precursor. This can be achieved by:
- Base-mediated cyclopropanation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, forming cyclopropane rings through intramolecular nucleophilic substitution. This method has been optimized with bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3) in aqueous media. Temperature control is critical; optimal yields are obtained near 60 °C, while higher temperatures (e.g., 100 °C) reduce yields significantly.
| Base Used | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| KOH | 60 | High | Optimal base for cyclopropanation |
| NaOH | 60 | Moderate | Slightly lower yield |
| K2CO3 | 60 | Moderate | Mild base, moderate yield |
| Na2CO3 | 60 | Moderate | Similar to K2CO3 |
| KOH | 100 | Low | High temperature reduces yield |
Introduction of the Nitro Group
The nitro substituent at the 5-position of the cyclopropa[a]indene ring is typically introduced via electrophilic aromatic substitution on the indene precursor before cyclopropanation or during intermediate stages. Nitration conditions require careful control to avoid over-nitration or ring degradation.
- Common nitrating agents include nitric acid or mixed acid systems.
- Protection of sensitive groups during nitration is often necessary.
- Post-nitration, the compound undergoes purification to isolate the mono-nitro derivative.
Carboxylation and Functional Group Transformations
The carboxylic acid group at the 1-position can be introduced by:
- Hydrolysis of ester or nitrile precursors.
- Conversion of cyano groups to carboxylic acids by treatment with concentrated hydrochloric acid under reflux conditions.
Alternatively, carboxylation can be achieved via:
Catalytic and Cyclization Strategies
Recent literature highlights the use of:
- Palladium-catalyzed decarboxylative allylation to prepare cyclization precursors, enabling efficient ring closure to the cyclopropa[a]indene framework.
- Hydrocarbonylation cyclization using catalysts such as wormwood salts or sodium carbonate in methylene dichloride solvent at reflux (80-120 °C) to form cyclopropane carboxylic acids from nitroacetic acid esters and 1,2-dihaloethane derivatives.
Reduction and Hydrolysis Steps
- Nitro groups can be reduced to amines using tin dichloride in methanol or ethanol at 15-20 °C.
- Hydrolysis of esters to carboxylic acids is performed under alkaline conditions (NaOH or KOH) with reflux at 70-90 °C.
- Purification involves crystallization from 95% ethanol with cooling and stirring to obtain high-purity products.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Catalysts | Notes |
|---|---|---|---|
| Cyclopropanation | Base-mediated with KOH, NaOH, K2CO3, Na2CO3 | 1,2-Dibromoethane, 2-phenyl acetonitrile | Optimal at 60 °C; aqueous medium |
| Nitration | Electrophilic aromatic substitution | HNO3 or mixed acid | Controlled to avoid over-nitration |
| Carboxylation | Hydrolysis of nitrile or ester | Concentrated HCl (reflux) | Converts cyano to carboxylic acid |
| Cyclization | Pd-catalyzed decarboxylative allylation | Pd catalysts | Forms cyclopropa[a]indene core |
| Hydrocarbonylation | Reflux in methylene dichloride (80-120 °C) | Wormwood salt or Na2CO3 | For cyclopropane carboxylic acid formation |
| Nitro reduction | Reduction in MeOH or EtOH at 15-20 °C | Tin dichloride | Converts nitro to amine if needed |
| Hydrolysis | Alkaline hydrolysis at 70-90 °C | NaOH or KOH | Converts esters to acids |
| Purification | Cooling stirred crystallization | 95% ethanol | Yields high-purity crystalline product |
Research Findings and Challenges
- The synthesis of cyclopropa[a]indene derivatives is challenging due to ring strain and functional group sensitivity.
- Optimization of reaction conditions, especially temperature and base selection during cyclopropanation, is crucial for high yields.
- Pd-catalyzed decarboxylative allylation offers a versatile route for ring formation with potential for structural diversity.
- The presence of the nitro group requires careful handling during synthesis to prevent side reactions.
- Hydrocarbonylation cyclization methods provide efficient access to cyclopropane carboxylic acids from nitroacetic acid esters and dihaloethanes.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopropane-fused indene derivatives.
Scientific Research Applications
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the cyclopropa[a]indene-carboxylic acid family. Key analogs include:
| Compound Name | Substituent(s) | Key Functional Groups |
|---|---|---|
| 4-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | Chloro (4-position) | Carboxylic acid (1-position) |
| 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride | Chloro (3-position), amine | Hydrochloride salt |
| 6a-Methyl-1a,6-dihydro-1H-cyclopropa[a]indene | Methyl (6a-position) | None |
Key Differences:
- Steric Effects : The nitro group’s planar geometry may reduce steric hindrance compared to bulky substituents like methyl .
Physicochemical Properties
Collision Cross Section (CCS) Data for 4-Chloro Analog (from ):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 209.03639 | 139.3 |
| [M+Na]+ | 231.01833 | 153.7 |
| [M-H]- | 207.02183 | 147.9 |
Comparison Insight: The nitro analog’s CCS values are expected to differ due to its higher polarity and molecular weight. For instance, the nitro group’s resonance stabilization may reduce conformational flexibility, leading to larger CCS values than the chloro analog .
Reactivity and Stability
- Acid Stability : The carboxylic acid group in the 4-chloro analog shows moderate stability under ambient conditions, as inferred from supplier data . The nitro analog’s stability may be compromised by the electron-deficient aromatic system, increasing susceptibility to reduction or nucleophilic attack.
- Thermal Behavior : Methyl-substituted analogs (e.g., 6a-methyl) exhibit higher thermal stability due to reduced ring strain, whereas nitro derivatives may decompose at elevated temperatures .
Biological Activity
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS Number: 2059956-10-2) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a nitro group, which is known to play a crucial role in its biological activity. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 2059956-10-2 |
The biological activity of nitro compounds is often attributed to their ability to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microorganisms and cancer cells, resulting in cell death. The nitro group can also influence the polarity and electronic properties of the molecule, enhancing its interaction with various biomolecules such as proteins and nucleic acids .
Pharmacological Activities
Recent studies have highlighted several key biological activities associated with 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid:
- Antimicrobial Activity : Nitro compounds are well-known for their antimicrobial properties. They have shown effectiveness against various pathogens including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. The mechanism involves disrupting cellular processes through oxidative damage .
- Antineoplastic Properties : Preliminary research suggests that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The nitro group facilitates interactions that can lead to DNA damage and subsequent cell cycle arrest .
- Anti-inflammatory Effects : Some studies indicate that nitro compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related nitro compounds, providing insights into their potential applications:
- Antimicrobial Efficacy : A study published in June 2022 reviewed various nitro compounds and their effectiveness against resistant strains of bacteria. The findings suggested that compounds with similar structures to 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid could serve as lead compounds for developing new antibiotics .
- Cancer Cell Studies : Research involving the evaluation of nitro-substituted compounds indicated that they could inhibit tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis through ROS generation .
- Inflammation Models : In animal models of inflammation, related nitro compounds have demonstrated a reduction in inflammatory markers. This suggests a potential therapeutic role for 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
